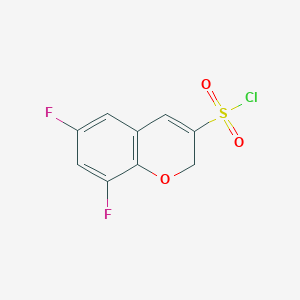
6,8-difluoro-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅ClF₂O₃S and a molecular weight of 266.65 g/mol . It is a derivative of chromene, featuring two fluorine atoms at positions 6 and 8, and a sulfonyl chloride group at position 3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Fluorination: Introduction of fluorine atoms at positions 6 and 8 using a fluorinating agent such as Selectfluor.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6,8-Difluoro-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-difluoro-2H-chromene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoro-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
6,8-Difluoro-2H-chromene-3-sulfonate ester: Contains a sulfonate ester group.
6,8-Difluoro-2H-chromene-3-sulfonothioate: Features a sulfonothioate group.
Uniqueness
6,8-Difluoro-2H-chromene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in synthetic chemistry and biochemical research .
Properties
CAS No. |
1235440-65-9 |
|---|---|
Molecular Formula |
C9H5ClF2O3S |
Molecular Weight |
266.65 g/mol |
IUPAC Name |
6,8-difluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF2O3S/c10-16(13,14)7-2-5-1-6(11)3-8(12)9(5)15-4-7/h1-3H,4H2 |
InChI Key |
IIDOWBVYARTHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


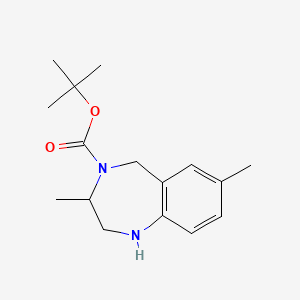
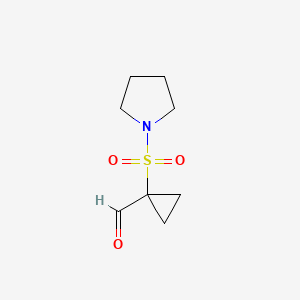
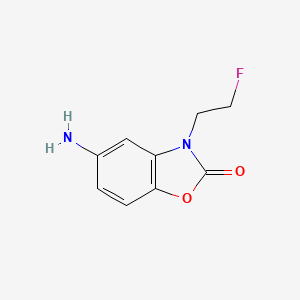
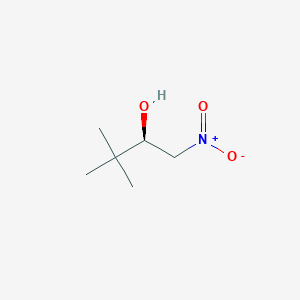
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
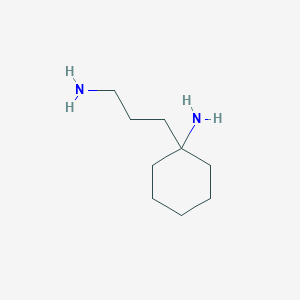
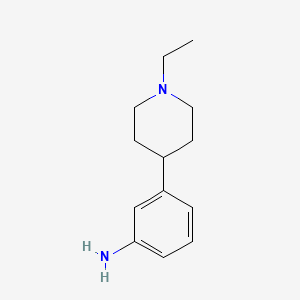
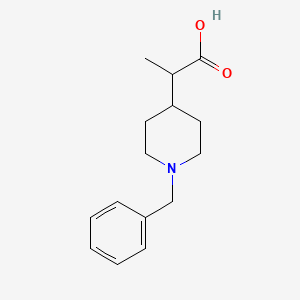
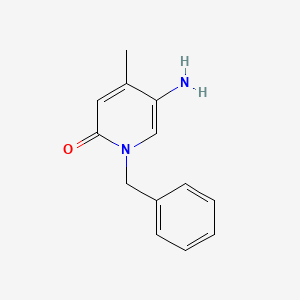
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
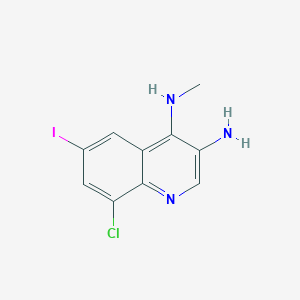
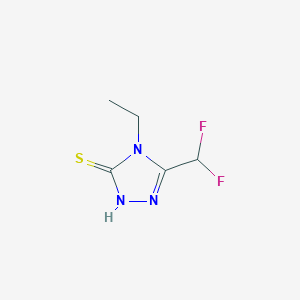
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

